molecular formula C12H17NO2 B11171782 N-(furan-2-ylmethyl)cyclohexanecarboxamide CAS No. 6341-32-8

N-(furan-2-ylmethyl)cyclohexanecarboxamide

Cat. No.: B11171782
CAS No.: 6341-32-8
M. Wt: 207.27 g/mol
InChI Key: INLHVHCDKOBBFM-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)cyclohexanecarboxamide is an organic compound that features a furan ring attached to a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(furan-2-ylmethyl)cyclohexanecarboxamide can be synthesized through a series of chemical reactions involving the coupling of furan derivatives with cyclohexane carboxylic acid derivatives. One common method involves the use of 2-furoic acid and cyclohexanecarboxylic acid, which are reacted with furfurylamine under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave reactors and efficient coupling reagents allows for the rapid and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form cyclohexanecarboxamide derivatives with reduced furan rings.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, reduced cyclohexanecarboxamide derivatives, and substituted furan derivatives .

Scientific Research Applications

N-(furan-2-ylmethyl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and cyclohexanecarboxamide group can interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)cyclohexanecarboxamide is unique due to its specific combination of a furan ring and a cyclohexanecarboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

6341-32-8

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(furan-2-ylmethyl)cyclohexanecarboxamide

InChI

InChI=1S/C12H17NO2/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h4,7-8,10H,1-3,5-6,9H2,(H,13,14)

InChI Key

INLHVHCDKOBBFM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=CC=CO2

Origin of Product

United States

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